

# An In-depth Technical Guide to the Chemical Properties and Structure of Isopromethazine

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Compound of Interest		
Compound Name:	Isopromethazine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and structural properties of **Isopromethazine**. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this phenothiazine derivative. This guide covers its fundamental chemical identity, physicochemical and spectroscopic properties, synthesis methodologies, mechanism of action, and analytical protocols. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development context.

### **Chemical Structure and Identification**

**Isopromethazine** is a phenothiazine derivative and a structural isomer of the more commonly known antihistamine, promethazine.[1] The core of the molecule is the tricyclic phenothiazine ring system. The key structural distinction from promethazine lies in the attachment point of the N,N-dimethylamino side chain to the propyl linker. In **Isopromethazine**, this group is attached to the first carbon of the propane chain, whereas in promethazine, it is attached to the second. [2] This seemingly minor difference in substitution significantly impacts its physicochemical and pharmacological properties.

IUPAC Name: N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[3]

Synonyms: 10-(2-Dimethylaminoisopropyl)phenothiazine, Isomethazine, Fen-Bridal[3][4]



Identifier	Value
CAS Number	303-14-0 (Free Base)[1]
5568-90-1 (Hydrochloride Salt)	
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> S (Free Base)[1]
C <sub>17</sub> H <sub>21</sub> ClN <sub>2</sub> S (Hydrochloride Salt)[5]	
Molecular Weight	284.42 g/mol (Free Base)[1]
320.88 g/mol (Hydrochloride Salt)	
InChI Key	CGNHCKZJGQDWBG-UHFFFAOYSA-N[1]

## **Physicochemical Properties**

The physicochemical properties of a compound are critical for its development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. **Isopromethazine** is typically supplied as a hydrochloride salt to improve its solubility and stability.

Property	Value
Appearance	Pale beige to pale brown solid.[6]
Melting Point (°C)	193-194 (as Hydrochloride)[4]
Solubility	More soluble than promethazine.[4] The hydrochloride salt is soluble in water.[7] Slightly soluble in Chloroform and Methanol.[6]
pKa (Strongest Basic)	9.05 (Predicted for Promethazine, likely similar for Isopromethazine)[8]
logP	4.2 (Computed)[3]

## **Spectroscopic Properties**



Spectroscopic data are essential for the structural elucidation and quality control of **Isopromethazine**. The following table summarizes key spectroscopic features.

Spectroscopy	Data
<sup>1</sup> H NMR (Hydrochloride)	δ 7.25–7.15 ppm (m, Aromatic Protons)[2]
δ 4.10 ppm (q, Methine Proton -CH)[2]	
$\delta$ 2.95 ppm (s, 6H, N-Methyl Protons -N(CH <sub>3</sub> ) <sub>2</sub> ) [2]	
<sup>13</sup> C NMR	Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain. Specific assignments for Isopromethazine are not readily available but would be expected to be similar, with shifts in the propyl chain carbons.[9]
Infrared (IR)	~3420 cm <sup>-1</sup> (N-H Stretch of phenothiazine ring)
~2850 cm <sup>-1</sup> (Heterocyclic Nitrogen with Alkyl Group)[2]	
~1590 cm <sup>-1</sup> (Aromatic C-N Stretch)[2]	_
Mass Spectrometry (MS)	As a tertiary amine, Isopromethazine would be expected to undergo characteristic α-cleavage of an alkyl radical as a predominant fragmentation pathway.[10] The molecular ion peak (M+) for the free base would be at m/z 284.

# Synthesis and Chemical Reactivity Synthesis Overview

The synthesis of **Isopromethazine** can be achieved through several routes, with a common and foundational method being the N-alkylation of the phenothiazine core. This process involves reacting phenothiazine with a suitable alkylating agent, such as 2-chloro-1-



dimethylaminopropane, in the presence of a strong base.[2] An alternative strategy involves a two-step process starting with the reaction of an amine and propylene oxide to form the side chain precursor, which is then coupled to the phenothiazine moiety.[2]

### **Experimental Protocol: N-Alkylation of Phenothiazine**

This protocol describes a general procedure for the synthesis of **Isopromethazine** via Nalkylation.

- Deprotonation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve phenothiazine in an anhydrous solvent such as toluene.
- Add a strong base, such as sodium amide or phenyllithium, to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.
- Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise while maintaining the reaction temperature.
- After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.[11]
- Work-up: Cool the reaction mixture and guench with water. Separate the organic layer.
- Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude Isopromethazine free base.
- Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat with hydrochloric acid to precipitate **Isopromethazine** hydrochloride.
- Recrystallization: Further purify the hydrochloride salt by recrystallization from an appropriate solvent system to obtain high-purity **Isopromethazine** hydrochloride.[2]

Synthesis Workflow for Isopromethazine

## **Chemical Reactivity**



The chemical reactivity of **Isopromethazine** is primarily governed by the electron-rich phenothiazine ring system. This tricycle is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxide and sulfone derivatives. The ring can also undergo electrophilic substitution reactions, such as halogenation and nitration, with the nitrogen atom directing electrophiles mainly to the 3- and 7-positions.[2]

### **Mechanism of Action**

Isopromethazine exerts its primary therapeutic effects as a potent antagonist at the histamine H1 receptor. [2] Like other first-generation antihistamines, it functions as an inverse agonist rather than a neutral antagonist. [12] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms. [3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, activating the phospholipase C (PLC) signaling pathway. [12] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in the physiological responses associated with allergy.

Isopromethazine's antagonism of this pathway underlies its anti-allergic effects. Its sedative properties are attributed to its ability to cross the blood-brain barrier and block central H1 receptors. [12]

**Isopromethazine** Mechanism of Action at the H1 Receptor

## **Analytical Methodologies**

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control, impurity profiling, and quantitative analysis of **Isopromethazine**.[2] Due to the structural similarity between **Isopromethazine** and promethazine, chromatographic methods must possess high resolving power.

## Experimental Protocol: HPLC Method for Impurity Profiling

This protocol outlines a stability-indicating HPLC method for the determination of **Isopromethazine**, often as an impurity in promethazine samples.



- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: A reversed-phase column with shape selectivity is crucial for separating the isomers. For example, a Cogent UDC-Cholesterol™ column (4.6 x 150 mm, 4μm) has shown success.[13]
- Mobile Phase:
  - o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution: A gradient program is typically required to resolve all related substances.
   An example might be:
  - o 0-5 min: 20% B
  - 5-25 min: Linear gradient from 20% to 80% B
  - o 25-30 min: Hold at 80% B
  - 30-35 min: Return to 20% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at 254 nm.[13]
- Sample Preparation:
  - Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
  - Filter the sample through a 0.45 μm syringe filter prior to injection.



Analysis: Inject the prepared standard and sample solutions. Identify and quantify
 Isopromethazine based on its retention time relative to a certified reference standard.

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